molecular formula C6H12O2 B1423880 3-Methyl-tetrahydro-pyran-4-OL CAS No. 89534-37-2

3-Methyl-tetrahydro-pyran-4-OL

Cat. No.: B1423880
CAS No.: 89534-37-2
M. Wt: 116.16 g/mol
InChI Key: KDUCYGOVYIGXND-UHFFFAOYSA-N
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Description

3-Methyl-tetrahydro-pyran-4-OL: is an organic compound that belongs to the class of tetrahydropyrans It consists of a six-membered ring containing five carbon atoms and one oxygen atom, with a methyl group attached to the third carbon and a hydroxyl group attached to the fourth carbon

Mechanism of Action

Target of Action

3-Methyl-tetrahydro-pyran-4-OL is a complex organic compound that is used in a variety of products such as washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), perfumes and fragrances, polishes and waxes and cosmetics and personal care products . .

Mode of Action

It is known that the compound is used for its perfuming properties

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound is a derivative of tetrahydropyran, which is a common structural motif in many natural products, including pyranose sugars such as glucose . .

Result of Action

As a perfuming agent, it likely contributes to the sensory properties of the products in which it is included

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is used in a variety of indoor and outdoor products , suggesting that it is stable under a range of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-tetrahydro-pyran-4-OL can be achieved through several methods. One common approach involves the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel. This reaction typically occurs under mild conditions and results in the formation of the desired tetrahydropyran derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as platinum or palladium on carbon can be employed to facilitate the hydrogenation process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-tetrahydro-pyran-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, and substituted tetrahydropyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-tetrahydro-pyran-4-OL is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various heterocyclic compounds .

Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential therapeutic properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors involved in disease pathways .

Industry: In industrial applications, this compound is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-4-8-3-2-6(5)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUCYGOVYIGXND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89534-37-2
Record name 3-methyloxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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